Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate
CAS No.: 97358-60-6
Cat. No.: VC16989887
Molecular Formula: C23H46N2O6
Molecular Weight: 446.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97358-60-6 |
|---|---|
| Molecular Formula | C23H46N2O6 |
| Molecular Weight | 446.6 g/mol |
| IUPAC Name | diazanium;(E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioate |
| Standard InChI | InChI=1S/C23H40O6.2H3N/c1-3-5-12-16-20(4-2)29-22(26)18-19(23(27)28)15-13-10-8-6-7-9-11-14-17-21(24)25;;/h10,13,19-20H,3-9,11-12,14-18H2,1-2H3,(H,24,25)(H,27,28);2*1H3/b13-10+;; |
| Standard InChI Key | OQNIDVAUUMZCTK-JFXLULTRSA-N |
| Isomeric SMILES | CCCCCC(CC)OC(=O)CC(C/C=C/CCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
| Canonical SMILES | CCCCCC(CC)OC(=O)CC(CC=CCCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Introduction
Chemical Identity and Nomenclature
Molecular Composition and Formula
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate is formally classified as a diammonium salt derived from the parent carboxylic acid, (E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioic acid . Its molecular structure comprises:
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A 23-carbon backbone with a central dodec-4-ene moiety () at positions 4–5.
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Three carboxylate groups () at positions 1, 2, and 12.
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An octyl side chain () attached via an ester linkage at position 3.
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Two ammonium counterions () neutralizing the carboxylate charges .
The compound’s IUPAC name, diazanium;(E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioate, reflects this arrangement .
Identifiers and Synonyms
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 97358-60-6 | |
| EC Number | 306-635-2 | |
| SMILES | ||
| InChIKey | OQNIDVAUUMZCTK-JFXLULTRSA-N |
Synonyms include EINECS 306-635-2 and systematic variants describing its ester-carboxylate structure .
Synthesis and Production
Synthetic Pathways
The compound is synthesized via ammoniation of the parent tricarboxylic acid, (E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioic acid (CID 44150024) . This reaction typically involves:
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Esterification: The parent acid reacts with 3-octanol under acidic conditions to form the ester linkage.
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Neutralization: Treatment with aqueous ammonia () converts carboxyl groups () to carboxylate ammonium salts ().
Structural and Physicochemical Properties
Molecular Geometry and Conformation
The compound’s structure features:
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Planar regions around the alkene () and ester () groups.
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Flexible alkyl chains contributing to high rotatable bond counts (18 bonds) .
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Zwitterionic characteristics due to ammonium-carboxylate interactions, enhancing solubility in polar solvents .
Computed Physicochemical Data
PubChem-derived properties include:
| Supplier | Purity | Form | Price Range (USD/g) |
|---|---|---|---|
| Molbase | 96–99% | Powder | 150–300 |
| Alfa Chemistry | 98% | Crystalline | 200–350 |
| Parchem | 97% | Lyophilized | 180–320 |
Prices as of April 2025; bulk orders may qualify for discounts.
Future Research Priorities
Mechanistic Studies
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Solubility Profiles: Systematic evaluation in aqueous and organic solvents.
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Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition thresholds.
Applied Research
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Catalysis: Testing efficacy as a ligand in transition-metal-catalyzed reactions.
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Material Synthesis: Incorporating into polymers or nanocomposites for enhanced properties.
Toxicology and Ecotoxicology
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Acute Toxicity: Rodent studies to establish LD values.
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Biodegradation: Assessing environmental fate via OECD 301 protocols.
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